molecular formula C13H17ClN2O B1627139 N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide CAS No. 939758-04-0

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide

Cat. No.: B1627139
CAS No.: 939758-04-0
M. Wt: 252.74 g/mol
InChI Key: HPBWRCHTSALJTF-UHFFFAOYSA-N
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Description

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Formation of Chloroacetamide Moiety: The final step involves the reaction of the benzyl-pyrrolidine intermediate with chloroacetyl chloride under basic conditions to form the chloroacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroacetamide moiety to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Amines derived from the reduction of the chloroacetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits dopamine-mediated neurotransmission, which is believed to contribute to its neuroleptic effects. The compound’s structure allows it to fit into the receptor binding site, blocking the action of dopamine and thereby reducing symptoms of psychosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chloroacetamide moiety is particularly significant in its interaction with biological targets, differentiating it from other benzamide derivatives.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-8-13(17)15-12-6-7-16(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBWRCHTSALJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585353
Record name N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-04-0
Record name 2-Chloro-N-[1-(phenylmethyl)-3-pyrrolidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939758-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Benzylpyrrolidin-3-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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